Phosphorus oxychloride

Cl3OP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cl3OP

Molecular Weight

InChI

InChI Key

SMILES

solubility

Reacts with water

Solubility in water: reaction

Decomposes

Synonyms

Canonical SMILES

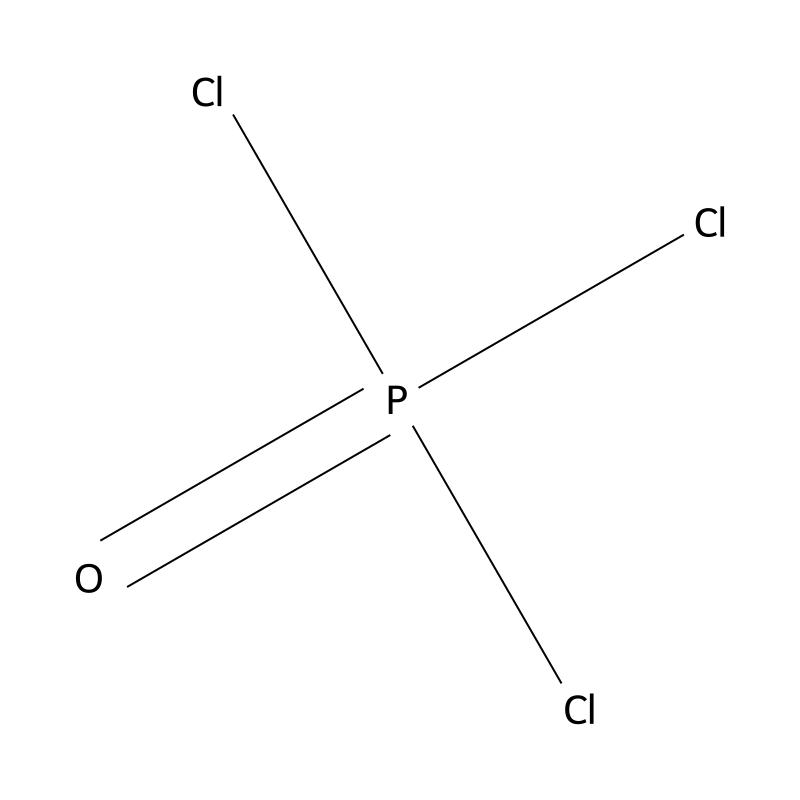

Phosphorus oxychloride, also known as phosphoryl chloride, is an inorganic compound with the chemical formula POCl₃. It is a colorless, fuming liquid that emits a pungent odor and is highly reactive, particularly with water, producing hydrochloric acid and phosphoric acid upon hydrolysis . The compound features a tetrahedral molecular structure characterized by three phosphorus-chlorine single bonds and one phosphorus-oxygen double bond, with the P=O bond being significantly stronger than the P-Cl bonds .

Physical and Chemical Properties- Molar Mass: 153.33 g/mol

- Density: 1.645 g/cm³

- Melting Point: 1.25 °C

- Boiling Point: 105.8 °C

- Solubility: Highly soluble in organic solvents like chloroform and carbon disulfide but not in water .

POCl₃ is a highly corrosive and toxic compound. Here are some key safety concerns:

- Inhalation: Exposure to POCl₃ fumes can irritate the respiratory tract, potentially leading to pulmonary edema (fluid buildup in the lungs).

- Skin and eye contact: It can cause severe burns and eye damage.

- Ingestion: Swallowing POCl₃ can be fatal.

- Reactivity: Reacts violently with water, releasing corrosive hydrochloric acid fumes []. Can ignite combustible materials.

Safety precautions:

- Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling POCl₃.

- Work in a well-ventilated fume hood.

- Store in a cool, dry place away from incompatible materials such as water and alcohols.

Data:

- The American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Value (TLV) for POCl₃ is 0.1 ppm (parts per million) as a time-weighted average (TWA).

Chlorination Agent:

POCl₃ acts as a potent chlorinating agent, replacing hydroxyl (OH) groups with chlorine (Cl) in organic molecules. This property is crucial in synthesizing various chlorinated compounds, including:

- Pharmaceuticals: Chlorination can introduce specific functionalities into drug molecules, influencing their biological activity. For example, POCl₃ is used in the synthesis of anti-inflammatory drugs like diclofenac [].

- Agrochemicals: Chlorination is employed in the production of certain herbicides and insecticides. For instance, POCl₃ is involved in the synthesis of the herbicide atrazine [].

- Organic materials: Chlorination can modify the properties of organic materials, such as enhancing their flame retardancy or altering their electrical conductivity. POCl₃ finds application in the synthesis of chlorinated flame retardants [].

Vilsmeier-Haack Reaction:

POCl₃ serves as a key component in the Vilsmeier-Haack reaction, a powerful method for introducing formyl (CHO) groups into organic molecules. This reaction plays a vital role in the synthesis of various compounds, including:

- Heterocyclic compounds: These ring-shaped molecules containing heteroatoms are essential building blocks in pharmaceuticals, dyes, and other functional materials. POCl₃ is utilized in the synthesis of diverse heterocyclic compounds, such as pyrazoles and imidazoles.

- Fine chemicals: POCl₃ contributes to the synthesis of various fine chemicals, including fragrances, food additives, and specialty materials. For example, it is involved in the production of the flavoring agent vanillin.

- Natural product analogues: Researchers use the Vilsmeier-Haack reaction to synthesize analogues of naturally occurring compounds, aiding in the exploration of their potential biological activities. POCl₃ can be employed to create analogues of bioactive natural products with potential therapeutic applications.

Dehydration and Cyclization:

POCl₃ exhibits dehydrating and cyclization properties, enabling the removal of water molecules and the formation of cyclic structures in organic molecules. This functionality finds application in the synthesis of various compounds, including:

- Esters and amides: POCl₃ can be used to convert carboxylic acids to their corresponding esters or amides by removing water molecules. This reaction is crucial in the preparation of various functional materials and pharmaceuticals.

- Heterocycles: Through dehydration and cyclization, POCl₃ facilitates the formation of certain heterocyclic compounds, expanding the range of accessible structures for research purposes.

- Natural product modifications: Researchers can utilize POCl₃ to modify the structures of natural products, potentially leading to the discovery of novel compounds with enhanced biological activities.

- Hydrolysis:This reaction occurs vigorously in the presence of moisture, releasing hydrochloric acid fumes .

- Formation of Phosphate Esters:Here, ROH represents alcohols or phenols, leading to the formation of organophosphate esters .

- Reactions with Lewis Acids:

Phosphorus oxychloride can act as a Lewis base, forming adducts with Lewis acids like titanium tetrachloride:This property allows it to participate in various catalytic processes .

Phosphorus oxychloride exhibits significant biological activity primarily due to its toxicity. It is classified as highly toxic and corrosive, causing severe burns upon contact with skin or eyes and respiratory irritation if inhaled. Its hydrolysis products—hydrochloric acid and phosphoric acid—are also harmful to biological tissues, making safety precautions essential when handling this compound .

Phosphorus oxychloride can be synthesized through several methods:

- Oxidation of Phosphorus Trichloride:

The most common industrial method involves the reaction of phosphorus trichloride with oxygen: - Reaction with Potassium Chlorate:

Another method involves treating phosphorus trichloride with potassium chlorate: - From Phosphorus Pentachloride and Phosphorus Pentoxide:

A more complex synthesis can be achieved through the reaction of phosphorus pentachloride with phosphorus pentoxide:

These methods highlight the versatility of phosphorus oxychloride's synthesis routes in industrial applications .

Phosphorus oxychloride serves multiple roles across various industries:

- Chemical Intermediate: It is crucial in producing phosphate esters used in flame retardants and plasticizers.

- Dehydrating Agent: Employed in laboratory settings for dehydrating amides to nitriles and facilitating other organic reactions like the Bischler-Napieralski reaction.

- Semiconductor Industry: Utilized as a source of liquid phosphorus in diffusion processes during semiconductor fabrication .

- Synthesis of Vilsmeier Reagent: Integral to the Vilsmeier-Haack reaction for introducing formyl groups into aromatic compounds .

Research on interaction studies involving phosphorus oxychloride indicates its potential to form complexes with various Lewis acids, which can enhance reaction rates in organic synthesis. Additionally, its interactions with water and moisture are critical for understanding its reactivity and safety protocols during handling .

Phosphorus oxychloride shares similarities with several other phosphorus-containing compounds. Here are some notable comparisons:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Phosphorus Trichloride | PCl₃ | A colorless liquid used primarily as a chlorinating agent; less reactive than phosphorus oxychloride. |

| Phosphorus Pentachloride | PCl₅ | A white solid that is more reactive; used in chlorination reactions but less stable than phosphorus oxychloride. |

| Phosphoric Acid | H₃PO₄ | A non-toxic acid formed from hydrolysis of phosphorus oxychloride; widely used in fertilizers and food additives. |

| Phosphorus Pentoxide | P₂O₅ | A dehydrating agent that reacts vigorously with water; used in the production of phosphoric acid. |

Phosphorus oxychloride stands out due to its unique combination of reactivity and utility as an intermediate in synthesizing various chemical products while being highly toxic and requiring careful handling procedures .

Physical Description

Liquid

BROWN FUMING LIQUID WITH PUNGENT ODOUR.

Clear, colorless to yellow, oily liquid with a pungent & musty odor. [Note: A solid below 34°F.]

Color/Form

Mobile, fuming liquid

XLogP3

Boiling Point

105.8 °C

222°F

Flash Point

Vapor Density

5.3 (Air = 1)

Relative vapor density (air = 1): 5.3

Density

Specific gravity: 1.645 at 25 °C/4 °C

Relative density (water = 1): 1.645

(77°F): 1.65

Odor

Melting Point

1.25 °C

1-1.5°C

34°F

UNII

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Vapor Pressure

40 mm Hg at 27.3 °C

Vapor pressure, kPa at 27.3 °C: 5.3

(81°F): 40 mmHg

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

OXIDATION OF PHOSPHORUS TRICHLORIDE.

From phosphorus trichloride, phosphorus pentoxide, and chlorine

Phosphorus oxychloride has been manufactured by oxidizing phosphorus trichloride. When oxygen is bubbled through liquid phosphorus trichloride, complete absorption of pure oxygen is effected in a 1-m depth. When there is good heat exchange, the rate of oxygen absorption remains practically constant until only 3 -5 wt % of phosphorus trichloride remains in the oxychloride. The reaction is inhibited by impurities, especially iron and copper, sulfur compounds, or certain impurities from Cl2 production process. If these impurities are present, the reaction rate between phosphorus trichloride and oxygen exhibits an induction period, and then increases to a maximum, after which it falls steadily as the reaction proceeds. A small amount of dissolved phosphorus in the phosphorus trichloride does not influence the reaction.

For more Methods of Manufacturing (Complete) data for PHOSPHORUS OXYCHLORIDE (7 total), please visit the HSDB record page.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Plastic material and resin manufacturing

Phosphoric trichloride: ACTIVE

/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Phosphorus oxychloride is listed in the CWC Annex on Chemicals under Schedule 3 (1).

Analytic Laboratory Methods

Method 424F. Ascorbic Acid Method. This method is used for determination of orthophosphates in the concentration range of 0.01 to 6 ug/l. Ammonium molybdate and potassium antimonyl tartrate react in acid medium with orthophosphate to form phosphomolybdic acid that is reduced to intensely colored molybdenum blue by ascorbic acid. Arsenates and hexavalent chromium are interferents. The minimum detectable concentration is 10 ug/l. /Orthophosphates/

Method 424E. Stannous Chloride Method. This method is used for determination of orthophosphates in the range of 0.01 to 6 ug/l. Molybdophosphoric acid is formed and reduced by stannous chloride to intensely colored molybdenum blue. The minimum detectable concentration is 3 ug/l. The sensitivity at 0.3010 absorbance is 10 ug/l for an absorbance of 0.009. /Orthophosphates/

Phosphorus was determined by a continuous flow method using fluorescence quenching of Rhodamine 6G with molybdophosphate. /Phosphorus/

For more Analytic Laboratory Methods (Complete) data for PHOSPHORUS OXYCHLORIDE (6 total), please visit the HSDB record page.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, alkali metals, alcohols.

Phosphorus oxychloride is stored and shipped in 3.8-L (1-gal) or smaller glass containers and DOT-specification wooden overpacking. Bulk POCl3 shipments are in nickel-clad tank cars of 15,000-30,000 L (4000-8000 gal) each. Glass and glass-lined steel equipment frequently is used for storage, as well as for reaction vessels.

Where possible, automatically pump liquid from drums or other storage containers to process containers. Sources of ignition such as smoking and open flames are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Wherever this chemical is used, handled , manufactured, or stored, use explosion-proof electrical equipment and fittings.